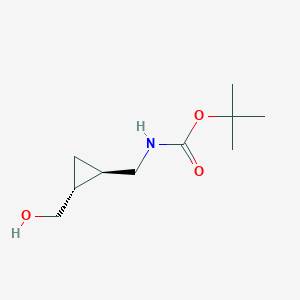

Tert-butyl (((1R,2R)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl (((1R,2R)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate is a chemical compound that features a tert-butyl group attached to a cyclopropyl ring, which is further substituted with a hydroxymethyl group and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (((1R,2R)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate typically involves the reaction of a cyclopropyl derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to introduce tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (((1R,2R)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate can undergo several types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The carbamate group can be reduced to yield an amine.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction pathway and conditions employed.

Scientific Research Applications

Tert-butyl (((1R,2R)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to introduce cyclopropyl and carbamate functionalities into target molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (((1R,2R)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate involves its interaction with molecular targets through its functional groups. The carbamate moiety can form hydrogen bonds and electrostatic interactions with biological molecules, while the cyclopropyl ring provides rigidity and steric hindrance, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tert-butyl carbamates and cyclopropyl derivatives, such as:

- Tert-butyl ((cyclopropylmethyl)carbamate)

- Tert-butyl ((2-hydroxycyclopropyl)methyl)carbamate

Uniqueness

Tert-butyl (((1R,2R)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate is unique due to the presence of both a hydroxymethyl group and a cyclopropyl ring, which confer distinct chemical and biological properties

Biological Activity

Tert-butyl (((1R,2R)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique molecular structure and potential biological activities. This article explores its biological activity, synthesis, and applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C10H19NO3

- Molecular Weight : 201.26 g/mol

- CAS Number : 177472-54-7

The compound features a tert-butyl group and a cyclopropyl moiety, which contribute to its reactivity and biological properties. Its hydroxymethyl substitution on the cyclopropane ring is particularly noteworthy, as it may influence its interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may affect cellular processes involved in cancer progression. It has been investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cells. The exact mechanisms remain under investigation but may involve modulation of signaling pathways related to cell proliferation and survival.

- Antimicrobial Effects : The compound has shown promise in preliminary assays against various pathogens. Its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways could explain its antimicrobial activity.

- Enzyme Inhibition : this compound has been explored for its potential to inhibit specific enzymes involved in disease mechanisms. This includes possible interactions with enzymes critical for cancer metabolism or microbial survival .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Cyclopropane Ring : Utilizing appropriate reagents to construct the cyclopropane framework.

- Hydroxymethylation : Introducing the hydroxymethyl group through selective reactions.

- Carbamate Formation : Reacting the intermediate with a suitable carbamic acid derivative to form the final product.

These methods can be optimized for larger-scale production while maintaining high purity levels (often above 97%) .

Applications

This compound has diverse applications across various fields:

- Pharmaceuticals : As a potential drug candidate for treating cancer and infections due to its biological activities.

- Agriculture : Used in developing agrochemicals that are effective yet environmentally friendly.

- Biochemical Research : A tool for studying enzyme interactions and cellular processes.

- Material Science : Its properties make it suitable for developing advanced materials with enhanced durability .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate | C11H20N2O3 | Contains a carbamimidoyl group; distinct reactivity profile |

| Tert-butyl ((1-(aminomethyl)cyclopropyl)methyl)carbamate | C11H20N2O3 | Aminomethyl group enhances biological activity |

| Tert-butyl (cyano(cyclopropyl)methyl)carbamate | C11H20N2O3 | Cyano group introduces different reactivity and potential applications |

The specific hydroxymethyl substitution on the cyclopropane ring of this compound may impart distinct chemical reactivity and biological properties compared to these similar compounds .

Case Studies

Several case studies have highlighted the potential of this compound in various therapeutic contexts:

- A study demonstrated its efficacy in vitro against specific cancer cell lines, showing significant reductions in cell viability at certain concentrations .

- Another investigation reported antimicrobial activity against resistant strains of bacteria, suggesting its utility as an alternative therapeutic agent .

Properties

Molecular Formula |

C10H19NO3 |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

tert-butyl N-[[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methyl]carbamate |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-5-7-4-8(7)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1 |

InChI Key |

KXNPTSIIVCAMOC-YUMQZZPRSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1C[C@H]1CO |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC1CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.